molecular formula C15H12ClN3O B2685731 N-allyl-3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinamine CAS No. 860609-38-7

N-allyl-3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinamine

Cat. No. B2685731
CAS RN: 860609-38-7
M. Wt: 285.73
InChI Key: JFOSGKPOLRHADW-UHFFFAOYSA-N
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Description

N-allyl-3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinamine is a chemical compound that has been the subject of significant scientific research. This compound has been synthesized in various ways and has been found to have potential applications in the field of medicine.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of novel palladium complexes related to N-allyl-3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinamine, including their characterization using X-ray crystallography and spectroscopic methods, is explored in (Serdaroğlu et al., 2021). These complexes show potential for anticancer applications through molecular docking with various biological targets.

Polymer Chemistry

  • The development of novel benzoxazine monomers containing allyl groups, related to the chemical structure of N-allyl-3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinamine, and their application in creating high-performance thermosets are detailed in (Agag & Takeichi, 2003). These thermosets exhibit improved thermal stability and mechanical properties.

Asymmetric Synthesis

  • A study on asymmetric syntheses of pyrrolidines using benzotriazole derivatives, related to the chemical structure of interest, is presented in (Katritzky et al., 1999). This research demonstrates the versatility of these compounds in synthesizing chiral pyrrolidines.

Organic Synthesis and Catalysis

  • Research on the synthesis of novel Schiff bases containing triazole rings, structurally related to N-allyl-3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinamine, is explored in (Mobinikhaledi et al., 2010). These compounds offer insights into the development of diverse organic molecules.

Medicinal Chemistry and Drug Design

  • The application of compounds structurally related to N-allyl-3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinamine in the context of medicinal chemistry and drug design is illustrated in (Stec et al., 2011). This study focuses on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors.

Organic Chemistry and Functional Group Transformations

  • Investigations into the use of pyridine N-oxides for enantioselective allylation, which are relevant to the chemical family of N-allyl-3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinamine, are discussed in (Pignataro et al., 2006). These findings contribute to the understanding of allylation reactions in organic synthesis.

properties

IUPAC Name

3-(5-chloro-1,3-benzoxazol-2-yl)-N-prop-2-enylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c1-2-7-17-14-11(4-3-8-18-14)15-19-12-9-10(16)5-6-13(12)20-15/h2-6,8-9H,1,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOSGKPOLRHADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(C=CC=N1)C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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